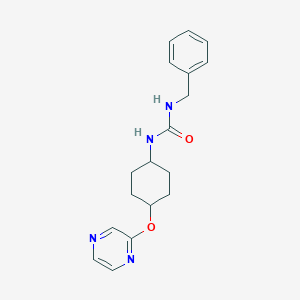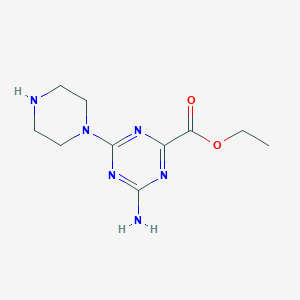
1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
科学的研究の応用
Organic Synthesis and Catalysis
Urea derivatives, including those with pyrazinyl groups, have been utilized as catalysts and reagents in organic synthesis. For instance, the oxidation of alkanes, benzene, and alcohols using a vanadium complex and pyrazine-2-carboxylic acid demonstrates the role of urea adducts in facilitating oxidative transformations (Shul’pin & Süss-Fink, 1995). Additionally, the synthesis of N-hydroxyamide-containing heterocycles, including pyrazinones, highlights the utility of urea derivatives in constructing complex molecular scaffolds (Ohkanda et al., 1993).
Medicinal Chemistry
Urea derivatives are pivotal in medicinal chemistry for the design of new drugs. Research includes the development of acetylcholinesterase inhibitors and potential anticancer agents featuring urea functionality. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas exhibit antiacetylcholinesterase activity, showcasing the potential of urea derivatives in treating neurodegenerative diseases (Vidaluc et al., 1995). Another study on 1-Aryl-3-(2-chloroethyl) ureas and their cytotoxicity against human adenocarcinoma cells underlines the anticancer potential of urea derivatives (Gaudreault et al., 1988).
Material Science
In material science, urea derivatives have been explored for their properties and applications in various domains. For instance, the investigation into coordination and conversion of urea at dinuclear μ-acetato nickel(II) complexes sheds light on the role of urea in catalysis and enzyme mimicry (Konrad et al., 1999). This research parallels the potential application of "1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea" in similar contexts.
特性
IUPAC Name |
1-benzyl-3-(4-pyrazin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(21-12-14-4-2-1-3-5-14)22-15-6-8-16(9-7-15)24-17-13-19-10-11-20-17/h1-5,10-11,13,15-16H,6-9,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJBJKZYTVXYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2634115.png)
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2634117.png)


![N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2634122.png)
![1-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2634123.png)

![Ethyl 4-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634126.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2634128.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]acetamide](/img/structure/B2634129.png)